molecular formula C13H16N6O3 B2628682 2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide CAS No. 878735-83-2

2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide

Cat. No. B2628682
CAS RN: 878735-83-2
M. Wt: 304.31
InChI Key: BNUPLBMHBZZYIH-UHFFFAOYSA-N
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Description

2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various diseases such as cancer and autoimmune disorders. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits and the mechanism of action that it possesses.

Scientific Research Applications

Homogeneous and Heterogenised Catalysts

Manganese(II) complexes of imidazole-based acetamide have been synthesized and evaluated as catalysts for alkene epoxidation with H2O2. This research demonstrated that both homogeneous and supported systems could effectively catalyze alkene epoxidations, highlighting the potential of these complexes in green chemistry applications (Serafimidou, Stamatis, & Louloudi, 2008).

Antimicrobial Activities

A variety of acetamide derivatives have been synthesized and screened for their antimicrobial activities, showing that these compounds possess significant potential against both Gram-positive and Gram-negative bacteria. This research contributes to the ongoing search for new antimicrobial agents in the face of increasing antibiotic resistance (Sharma, Sharma, & Rane, 2004).

Antibacterial Agents

Derivatives of acetamide have been synthesized with the aim of discovering new antibacterial agents. The research found significant antibacterial activity, suggesting the value of these compounds in developing new treatments for bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Structural and Vibrational Properties

The synthesis and structural analysis of imidazo[1,2-a]pyridine derivatives, including detailed vibrational and crystal structure studies, highlight the role of these compounds in various chemical and pharmaceutical applications. Such research provides valuable insights into the design and optimization of new compounds with potential utility across multiple domains (Chen et al., 2021).

Directed C-H Amidation

Research into the Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles presents a new methodology for the synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives. This innovative approach offers a straightforward pathway to a variety of compounds with potential applications in medicinal chemistry and drug development (Samanta, Mondal, Ghosh, & Hajra, 2019).

pKa Determination of Novel Derivatives

The determination of acidity constants for new acetamide derivative compounds has been conducted, revealing insights into their chemical behavior. Such studies are crucial for understanding the pharmacokinetic properties of potential drug candidates and for the design of compounds with optimized biological activity (Duran & Canbaz, 2013).

Antioxidant Activity of Coordination Complexes

Research on pyrazole-acetamide derivatives and their coordination complexes has shown significant antioxidant activity. These findings indicate the potential of these compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

properties

IUPAC Name

2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3/c1-6-7(2)19-9-10(15-12(19)18(6)5-8(14)20)16(3)13(22)17(4)11(9)21/h5H2,1-4H3,(H2,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUPLBMHBZZYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(=O)N)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide

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